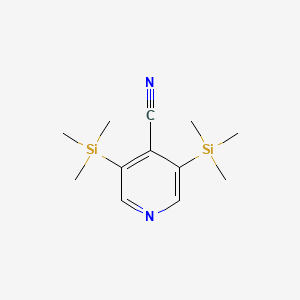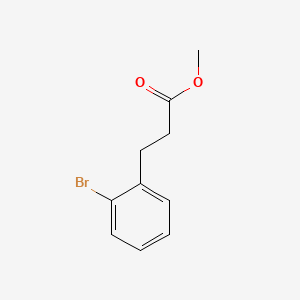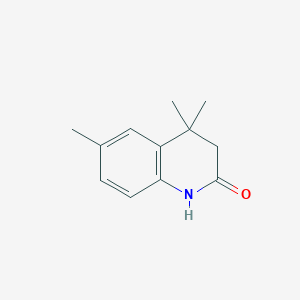
3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile” is a heterocyclic organic compound with the molecular formula C12H20N2Si2 . It has a molecular weight of 248.471600 g/mol . The IUPAC name for this compound is 3,5-bis(trimethylsilyl)pyridine-4-carbonitrile .
Molecular Structure Analysis
The molecular structure of “3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile” can be represented by the canonical SMILES string: CSi©C1=CN=CC(=C1C#N)Si©C .Physical And Chemical Properties Analysis
The exact mass of “3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile” is 248.11700 . It has 2 H-Bond acceptors and 0 H-Bond donors .Scientific Research Applications
Synthesis of Vitamin B6
The compound has been utilized in the synthesis of vitamin B6 through a process involving cocyclization and electrophilic substitution, which demonstrates its role in constructing tetrasubstituted pyridines (Parnell & Vollhardt, 1985).Chromatography Applications
In gas-liquid chromatography, bis(trimethylsilyl)acetamide, closely related to the compound , is used for silylation of lipolysis products, indicating its utility in analytical chemistry (Tallent & Kleiman, 1968).Precursor to Non-Linear Optical Chromophores
3,5-Bis(trimethylsilyl)-4-thiophenoxypyridine, a derivative, serves as a precursor for creating pyridylidene merocyanines, which have potential in non-linear optical applications due to the bulkiness at specific positions (Kay & Woolhouse, 2001).Catalyst in Carbonyl Hydrosilylation
Bis(imino)pyridine iron complexes, related to the compound, are used as precatalysts for the chemo- and regioselective reduction of aldehydes and ketones, showcasing its role in organic synthesis (Tondreau, Lobkovsky, & Chirik, 2008).Building Blocks in Organic Synthesis
The compound has been used to synthesize bicyclic nitrogen-containing lactones via nucleophilic addition, highlighting its versatility in organic compound synthesis (Rudler, Denise, Parlier, & Daran, 2002).Synthesis of Substituted Pyridine Derivatives
A related compound, 3,5-diacetyl-2,6-dimethylpyridine, has been used to synthesize various substituted pyridine derivatives, demonstrating its utility in the creation of novel organic molecules (Zhang et al., 2009).Formation of Pyridinium Cations
The reaction of bis(trimethylsilyl)methyl pyridines to form pyridinium ions shows the compound's utility in generating distinct chemical species with potential applications in organic chemistry (Hassall, Schiesser, & White, 2007).Synthesis of Pyridine-Pyrimidine Derivatives
The compound has been used in the efficient synthesis of pyridine-pyrimidine derivatives, indicating its role in creating complex organic structures (Rahmani et al., 2018).Synthesis of Acyclonucleosides
The compound's derivatives have been used for the synthesis of acyclonucleosides, showing its application in nucleoside chemistry (Ubasawa, Takashima, & Sekiya, 1995).Creation of Amino-Chromeno Pyridinones
Its derivatives have been used for synthesizing amino-chromeno pyridinones, demonstrating its application in the synthesis of diverse organic compounds (Kibou et al., 2016).
properties
IUPAC Name |
3,5-bis(trimethylsilyl)pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2Si2/c1-15(2,3)11-8-14-9-12(10(11)7-13)16(4,5)6/h8-9H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACKXRICLZHJSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CN=CC(=C1C#N)[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00479393 |
Source


|
| Record name | 3,5-bis(trimethylsilyl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00479393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile | |
CAS RN |
827616-49-9 |
Source


|
| Record name | 3,5-bis(trimethylsilyl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00479393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














